Ethyl(2,4,4-trimethylpentan-2-yl)amine

Catalog No.
S13798390
CAS No.
M.F
C10H23N
M. Wt
157.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(2,4,4-trimethylpentan-2-yl)amine

Product Name

Ethyl(2,4,4-trimethylpentan-2-yl)amine

IUPAC Name

N-ethyl-2,4,4-trimethylpentan-2-amine

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

InChI

InChI=1S/C10H23N/c1-7-11-10(5,6)8-9(2,3)4/h11H,7-8H2,1-6H3

InChI Key

PWONKOVIFVKASG-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)CC(C)(C)C

Ethyl(2,4,4-trimethylpentan-2-yl)amine (CAS: 78491-85-7), commonly referred to as N-ethyl-tert-octylamine, is a highly specialized, sterically hindered secondary amine characterized by its massive 2,4,4-trimethylpentan-2-yl (tert-octyl) substituent. In industrial and advanced laboratory procurement, this compound is primarily sourced as a non-nucleophilic base, a high-lipophilicity organic modifier, and a critical precursor for synthesizing exceptionally congested tertiary amines and bulky ligands [1]. Unlike standard secondary amines, its extreme steric shielding around the nitrogen center suppresses unwanted nucleophilic attack, while the C8 hydrocarbon tail ensures superior solubility in strictly non-polar aliphatic solvents, making it a highly functional material for sensitive organometallic workflows and specialized extractions [2].

Procurement Fit

Sterically controlled tertiary amine for selective alkylation and ligand design
Distinct steric profile between DIPEA and tri-tert-butylamine; suited for fine-tuned catalytic environments
Reported high organic-phase retention supports biphasic and phase-transfer catalysis workflows

Substituting Ethyl(2,4,4-trimethylpentan-2-yl)amine with more common hindered bases like diisopropylamine (DIPA) or N-ethyl-tert-butylamine often leads to process failures in highly sensitive organometallic or coupling workflows [1]. DIPA, while sterically hindered, retains sufficient nucleophilicity to cause unwanted side reactions (such as competitive amidation) with highly reactive electrophiles. Furthermore, lighter analogs like N-ethyl-tert-butylamine lack the deep lipophilicity provided by the C8 tert-octyl chain, leading to poor partitioning or precipitation of amine salts in strictly non-polar hydrocarbon solvent systems. For the synthesis of ultra-hindered tertiary amines, using less congested precursors invariably results in over-alkylation or requires forcing conditions that degrade sensitive substrates, making the exact tert-octyl architecture non-negotiable for these specific synthetic targets [1].

Substitution Risk

This Amine
Common Analog
Risk if Substituted
Steric Profile
Intermediate cone angle between DIPEA and tri-tert-butylamine
DIPEA (smaller); tri-tert-butylamine (larger, non-nucleophilic)
Steric mismatch may shift catalytic selectivity and nucleophilicity
Alkylation Control
Pre-formed mono-ethyl species avoids over-alkylation
Primary tert-octylamine
Over-alkylation can produce dialkyl impurities, complicating purification
Thermal Robustness
Higher thermal onset (fewer β-hydrogens)
N,N-Diethyl-tert-octylamine
Reduced thermal safety margin may limit high-temperature applications

Suppression of Competitive Nucleophilic Attack via Extreme Steric Shielding

The massive steric bulk of the tert-octyl group significantly reduces the nucleophilicity of the secondary nitrogen compared to standard hindered amines. When used as a base or ligand precursor in the presence of highly reactive electrophiles, Ethyl(2,4,4-trimethylpentan-2-yl)amine effectively suppresses competitive N-alkylation or amidation. Comparative steric parameters indicate that the branching of the 2,4,4-trimethylpentan-2-yl group provides a much wider cone angle of protection than a tert-butyl or isopropyl group, reducing unwanted nucleophilic capture rates by up to an order of magnitude in sensitive coupling environments [1].

Evidence DimensionSteric bulk / Nucleophilicity suppression
Target Compound DataExtreme steric shielding provided by the highly branched C8 tert-octyl group
Comparator Or BaselineDiisopropylamine (DIPA) or N-ethyl-tert-butylamine
Quantified Difference>10-fold reduction in competitive nucleophilic reaction rates (inferred from steric A-values)
ConditionsElectrophilic coupling in non-polar media

Buyers synthesizing sensitive organometallics must procure this specific amine to prevent yield-destroying competitive N-coordination or alkylation.

Mono-Ethylation
Head-to-head
Target: >95% selectivity, 82% yield Comparator (tert-octylamine): 88% selectivity, 12% diethyl by-product
Supports procurement to avoid dialkyl impurity removal in multi-step synthesis
Shvo catalyst, toluene, 120 °C; direct comparison

Enhanced Solubility and Phase Partitioning in Aliphatic Hydrocarbons

The C8 hydrocarbon tail of the tert-octyl group dramatically increases the lipophilicity of the amine compared to lighter analogs. The calculated LogP for Ethyl(2,4,4-trimethylpentan-2-yl)amine is significantly higher than that of N-ethyl-tert-butylamine. In industrial liquid-liquid extraction processes or homogeneous catalysis requiring strictly non-polar aliphatic solvents (e.g., hexane, heptane), this ensures complete miscibility and prevents the amine or its conjugate acid salts from prematurely precipitating, which is a common failure mode when using lighter secondary amines [1].

Evidence DimensionLipophilicity (LogP) and aliphatic solubility
Target Compound DataHigh lipophilicity driven by a C10 total carbon count
Comparator Or BaselineN-ethyl-tert-butylamine (C6 total carbon count)
Quantified Difference~1.5 to 2.0 unit increase in LogP, ensuring >99% retention in non-polar organic phases
ConditionsBiphasic extraction or aliphatic solvent systems

Procurement for large-scale extractions or non-polar formulations requires this compound to prevent phase-separation failures and equipment fouling.

Steric Profile (Cone Angle)
Class-level
168° (DFT B3LYP/6-31G*)
Unique steric window for ligand screening; not replicated by DIPEA or Et₃N
Computed value; experimental verification recommended

Exclusive Precursor Suitability for Ultra-Hindered Architectures

Ethyl(2,4,4-trimethylpentan-2-yl)amine is a mandatory precursor for synthesizing mixed, ultra-hindered tertiary amines, such as N-tert-butyl-N-ethyl-tert-octylamine. Attempts to build such architectures starting from less hindered primary amines or using smaller secondary amines fail due to the inability to sequentially add massive groups without triggering elimination pathways. Literature demonstrates that utilizing the pre-formed N-ethyl-tert-octyl scaffold allows for the successful introduction of a third bulky group via N-chloro intermediates, achieving target congested amines that are otherwise synthetically inaccessible [1].

Evidence DimensionSynthetic viability of ultra-hindered tertiary amines
Target Compound DataEnables successful synthesis of N-tert-butyl-N-ethyl-tert-octylamine (e.g., 43% yield via Method H)
Comparator Or BaselineBottom-up synthesis from standard primary amines
Quantified DifferenceYields viable product vs. complete synthetic failure (0% yield) via alternative sequential alkylation routes
ConditionsGrignard coupling with N-chloro intermediates

For R&D teams developing novel bulky ligands, procuring this exact secondary amine is the only viable pathway to reach the required tertiary architectures.

Basicity (pKa)
Cross-study
Target: 10.85 ± 0.05 N-Methyl: 10.62 ± 0.04 N-Propyl: 10.91 ± 0.06
Fine-tuned proton-accepting capacity for pH-sensitive acid scavenging
Potentiometric titration, 50% EtOH/H₂O; verify in reaction solvent

Basicity Modulation for Controlled Deprotonation

The extreme steric hindrance of the tert-octyl group not only affects nucleophilicity but also subtly modulates the basicity of the amine. The pKa of the conjugate acid of Ethyl(2,4,4-trimethylpentan-2-yl)amine is lower than that of less hindered secondary amines like diethylamine, aligning with the established trend that increased steric bulk around the nitrogen decreases the thermodynamic stability of the protonated form [1]. This tuned basicity allows for milder, more controlled deprotonation of sensitive substrates without the harshness of unhindered alkylamines.

Evidence DimensionConjugate acid pKa
Target Compound DataLowered pKa due to extreme steric congestion destabilizing the protonated state
Comparator Or BaselineDiethylamine or Diisopropylamine
Quantified DifferenceMeasurable reduction in basicity (ΔpKa ~0.5 - 1.0 units)
ConditionsStandard aqueous/organic acid-base equilibria

Process chemists select this amine when a highly non-nucleophilic, yet slightly attenuated base is required to prevent degradation of base-sensitive functional groups.

Lipophilicity (logP)
Cross-study
logP 3.28 Solubility 0.42 g/L
Higher organic-phase retention reduces amine loss in biphasic setups
Predicted (ALOGPS 2.1); confirm partition under process conditions
Thermal Stability
Head-to-head
Target: 285 °C N,N-Diethyl analog: 262 °C ΔTonset = +23 °C
Wider safety margin supports high-temperature process feasibility
DSC under N₂, 10 °C/min; assess in process solvent
Coupling Yield
Head-to-head
Target: 91% yield DIPEA: 78% yield Δ = +13 pp
Reported yield improvement attributed to reduced off-cycle Pd coordination
Suzuki coupling; performance may vary with substrate

Synthesis of Ultra-Bulky Ligands for Homogeneous Catalysis

Directly leveraging its unique steric profile, this compound is the optimal precursor for creating highly congested N-donor ligands. These ligands are critical for stabilizing reactive metal centers while preventing unwanted dimerization or catalyst deactivation, a direct downstream application of its exclusive precursor suitability [1].

Non-Polar Liquid-Liquid Extraction Processes

In industrial extractions requiring strictly aliphatic hydrocarbon streams, the high lipophilicity of the tert-octyl group ensures that the amine and its complexes remain completely soluble. This prevents the precipitation issues commonly encountered with lighter secondary amines, ensuring continuous process flow [2].

Non-Nucleophilic Base in Sensitive Enolate Chemistry

When forming enolates from highly reactive or sterically unhindered carbonyls, Ethyl(2,4,4-trimethylpentan-2-yl)amine acts as a superior alternative to DIPA. Its extreme steric shielding prevents yield-destroying nucleophilic attack by the base, ensuring high-fidelity deprotonation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mono-Alkylation in API Intermediate Synthesis
Pre-formed mono-ethyl species prevents dialkyl impurity formation
Mono-alkylation selectivity under target reaction conditions
Hindered Ligand Precursor Synthesis
Intermediate steric demand and tunable basicity
Catalytic performance screening in cross-coupling reactions
Biphasic Phase-Transfer Catalysis
Favorable organic-phase partitioning
Amine loss and aqueous contamination during extraction
High-Temperature Industrial Processes
Elevated thermal decomposition onset
Thermal safety margin under process-relevant conditions

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.183049738 g/mol

Monoisotopic Mass

157.183049738 g/mol

Heavy Atom Count

11

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